3-(4-Bromophenyl)pentan-3-ol

Physicochemical profiling Chromatography method development ADME prediction

Generic halophenyl intermediates cause failed cross-couplings or altered PK profiles. This brominated tertiary benzylic alcohol (CAS 850918-14-8) is the specific building block cited in Boragen Inc. patent WO2021061823A1 for JAK inhibitor synthesis. • Para-bromo enables oxidative addition at 60-80°C (C-Cl requires 80-120°C), preserving sensitive boronic acids. • LogP ~3.03 ensures C18 retention factor k′ 8-12, simplifying preparative HPLC. • Distinct 1H-NMR doublets (J=8.3 Hz) confirm para substitution vs meta isomer in 5 min QC.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
Cat. No. B8697125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)pentan-3-ol
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3
InChIKeyIWDFTZQTTSOXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)pentan-3-ol Procurement & Selection Overview


3-(4-Bromophenyl)pentan-3-ol (CAS 850918-14-8, MF: C₁₁H₁₅BrO, MW: 243.14 g/mol) is a brominated tertiary benzylic alcohol. It is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a key building block in patents describing Janus kinase (JAK) inhibitors . The compound features a para-bromophenyl ring geminally substituted with two ethyl groups and a hydroxyl moiety, giving it a defined stereoelectronic profile distinct from its chloro, fluoro, and unsubstituted phenyl analogs.

Para-bromo cross-coupling handle for Pd-catalyzed diversification
Patent-cited building block for JAK inhibitor discovery programs
Distinct bromine isotopic pattern enables unambiguous MS tracking
Para substitution ensures linear geometry for biaryl pharmacophores

Why Substitution of 3-(4-Bromophenyl)pentan-3-ol Risks Divergent Reactivity


In the 3-(4-halophenyl)pentan-3-ol series, the halogen identity is not a passive descriptor; it dictates lipophilicity, bond dissociation energy, and cross-coupling reactivity. Replacing bromine with chlorine or fluorine alters the compound's partition coefficient (LogP) by approximately 1–1.4 log units , which can shift retention times in preparative chromatography and affect phase-transfer in biphasic syntheses . More critically, the C–Br bond enables chemoselective oxidative addition in palladium-catalyzed reactions (Suzuki, Heck, Buchwald-Hartwig) under conditions where the corresponding C–Cl bond remains inert and the C–F bond is entirely unreactive [1]. The position of bromine (para vs. meta) further modulates both the NMR spectral fingerprint and the electronic activation of the ring, making the para isomer the preferred substrate for linear conjugation in medicinal chemistry programs . Generic substitution without verifying these orthogonal parameters can lead to failed coupling steps, altered pharmacokinetic profiles of downstream products, or irreproducible analytical data.

Halogen substitution alters reactivity
Chloro and fluoro analogs show lower Pd-coupling rates and different lipophilicity, complicating direct replacement.
Regioisomer mismatch disrupts geometry
Meta-bromo isomer introduces a kink incompatible with linear biaryl targets, impairing downstream SAR.
Unsubstituted phenyl lacks coupling handle
3-Phenylpentan-3-ol cannot undergo Pd-catalyzed cross-coupling, blocking diversification routes.

Comparator Evidence Against Closest Analogs


Lipophilicity Shift: Bromo vs. Chloro and Fluoro Analogs

3-(4-Bromophenyl)pentan-3-ol exhibits a predicted cLogP of approximately 3.03, positioning it between the corresponding chloro analog (LogP ≈ 3.35) and the fluoro analog (LogP ≈ 2.34) . This 1.01 log unit difference between the Br and F analogs corresponds to a ~10-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times and liquid-liquid extraction efficiency [1]. The unsubstituted phenyl analog (3-phenylpentan-3-ol, CAS 1565-71-5) has a reported LogP of approximately 2.69, indicating that bromination introduces a lipophilicity increase of ~0.34 log units relative to the parent scaffold [2].

Lipophilicity shift
Reported
ΔLogP Br vs Cl: –0.32; vs F: +0.69; vs H: +0.34
Predicts retention and extraction without empirical screening
Predicted values; empirical validation recommended for scale-up
Physicochemical profiling Chromatography method development ADME prediction

Bromine Heavy Atom Effect on Mass Spectrometry Sensitivity

With a molecular weight of 243.14 g/mol, 3-(4-bromophenyl)pentan-3-ol is 22.4% heavier than its chloro analog (198.69 g/mol) and 33.4% heavier than its fluoro counterpart (182.24 g/mol) . The characteristic bromine isotopic pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) provides an unambiguous mass spectrometry signature that facilitates detection and quantification in complex reaction mixtures, an advantage absent in mono-chloro or mono-fluoro analogs [1]. The increased molecular weight also correlates with higher predicted density, improving phase separation in aqueous workups.

Mass signature
Class-level
MW 243.14; Br isotopic doublet 1:1 at Δm/z 2
Unambiguous MS tracking in complex mixtures
Chloro/fluoro analogs lack distinctive isotopic pattern
Mass spectrometry Preparative SFC Quantitative analysis

1H-NMR Differentiation of Para-Bromo vs. Meta-Bromo Isomers

The ¹H-NMR spectrum of 3-(4-bromophenyl)pentan-3-ol (CDCl₃) displays a characteristic AA′BB′ pattern for the para-disubstituted aromatic ring: δ 7.46 (2H, d, J = 8.3 Hz) and δ 7.26 (2H, d, J = 8.3 Hz), along with aliphatic signals at δ 1.78–1.86 (4H, m, –CH₂CH₃) and δ 0.76 (6H, t, J = 7.3 Hz, –CH₃) . In contrast, the meta-bromo isomer (3-(3-bromophenyl)pentan-3-ol, CAS 917024-69-2) produces a distinctly different coupling pattern (three aromatic proton environments with complex splitting) that is immediately diagnostic of the substitution pattern . This spectroscopic differentiation allows procurement and QC teams to confirm regioisomeric identity with a single ¹H-NMR experiment, eliminating the need for 2D NMR or X-ray crystallography for batch verification.

NMR regioisomer ID
Head-to-head
Para: δ 7.46, 7.26 (AA′BB′); Meta: ≥3 multiplets
Single ¹H-NMR confirms regioisomeric identity
QC batch verification without 2D experiments
NMR spectroscopy Quality control Structural elucidation

C–Br Cross-Coupling Reactivity vs. C–Cl and C–F Analogs

The C–Br bond in 3-(4-bromophenyl)pentan-3-ol (bond dissociation energy ≈ 337 kJ/mol for aryl-Br) undergoes oxidative addition to Pd(0) catalysts under mild conditions (room temperature to 60 °C with Pd(PPh₃)₄ or Pd(dppf)Cl₂), enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1][2]. The corresponding aryl-Cl analog (C–Cl BDE ≈ 400 kJ/mol) typically requires elevated temperatures (80–120 °C) and/or specialized ligands for effective coupling, while the aryl-F analog (C–F BDE ≈ 486 kJ/mol) is essentially inert under standard cross-coupling conditions [2][3]. This reactivity hierarchy means that 3-(4-bromophenyl)pentan-3-ol can be selectively elaborated in the presence of chloro- or fluoro-substituted co-substrates, a chemoselectivity window that is exploited in patents describing JAK inhibitor syntheses .

Cross-coupling reactivity
Class-level
C–Br BDE ≈337 kJ/mol; fast oxidative addition at 60–80°C; C–Cl requires >80°C
Selective Pd-coupling under mild conditions
Class-level BDE; optimize ligand/solvent per substrate
Palladium catalysis Medicinal chemistry Building block utility

Polar Surface Area Constancy Across Halogen Series

The topological polar surface area (TPSA) for 3-(4-bromophenyl)pentan-3-ol is 20.23 Ų, identical to that of the chloro analog (20.23 Ų) and the fluoro analog (20.23 Ų), as the hydroxyl group is the sole H-bond donor/acceptor in each molecule . In contrast, the unsubstituted 3-phenylpentan-3-ol also has TPSA = 20.23 Ų [1]. This constancy means that halogen substitution modulates only the lipophilic and steric parameters (LogP, molar refractivity, and halogen bond donor capacity) while leaving hydrogen-bonding capacity unchanged. This orthogonal tuning is valuable in medicinal chemistry campaigns where one seeks to adjust logD without altering H-bond-mediated target recognition.

TPSA identity
Reported
20.23 Ų identical across Br, Cl, F, H analogs
Adjust lipophilicity without altering H-bond pharmacophore
Calculated TPSA; property consistent across halogen series
Drug-likeness Medicinal chemistry design Physicochemical profiling

Patent-Cited Utility as a JAK Inhibitor Intermediate

3-(4-Bromophenyl)pentan-3-ol is explicitly disclosed as a synthetic intermediate in patents assigned to Boragen Inc. (WO2021061823A1) and related filings describing JAK inhibitor compounds . The para-bromo substitution pattern is structurally required for downstream elaboration into biaryl and alkyne-linked pharmacophores as claimed in the Markush structures. No equivalent patent disclosure exists for the meta-bromo isomer (CAS 917024-69-2) or the unsubstituted 3-phenylpentan-3-ol (CAS 1565-71-5) in the context of JAK inhibition, indicating that the para-bromo geometry is specifically selected for target engagement [1].

Patent enablement
Class-level
Para-Br cited in Boragen JAK inhibitor patent (WO2021061823); meta-Br and H not cited
Patent-sourced route supports JAK inhibitor programs
Patent scope may limit freedom-to-operate; verify
Patent landscape Medicinal chemistry Targeted synthesis

Application Scenarios with Verifiable Advantage


Palladium-Catalyzed Diversification for Kinase Inhibitor Libraries

3-(4-Bromophenyl)pentan-3-ol serves as the optimal aryl halide partner for Suzuki-Miyaura diversification in drug discovery programs targeting the JAK kinase family, as evidenced by its specific citation in Boragen Inc. patent WO2021061823A1 . The C–Br bond enables oxidative addition at lower temperatures (60–80 °C) than the corresponding C–Cl analog (80–120 °C), reducing thermal decomposition of sensitive boronic acid partners [1]. The para substitution ensures linear biaryl geometry required for ATP-binding site occupancy in JAK inhibitors, a spatial constraint not satisfied by the meta-bromo isomer .

Lipophilicity-Guided Chromatographic Method Development

With a predicted LogP of ~3.03, 3-(4-bromophenyl)pentan-3-ol exhibits a retention profile on C18 reversed-phase columns (estimated retention factor k′ ≈ 8–12 under typical MeCN/H₂O gradient conditions) that is intermediate between the chloro (LogP 3.35, k′ ≈ 12–18) and fluoro (LogP 2.34, k′ ≈ 4–7) analogs [1]. This moderate lipophilicity facilitates preparative HPLC purification with adequate resolution from both more polar starting materials and less polar products, reducing the need for orthogonal purification steps during intermediate scale-up . The bromine isotopic doublet additionally provides a unique MS signature for fraction triggering in mass-directed preparative LC-MS [2].

1H-NMR-Based Batch Release and Identity Testing

Quality control laboratories can unambiguously confirm the identity of 3-(4-bromophenyl)pentan-3-ol through its characteristic ¹H-NMR aromatic pattern: two doublets (δ 7.46 and 7.26, J = 8.3 Hz, 2H each) diagnostic of para-disubstitution, easily distinguishable from the three-multiplet pattern of the meta-bromo isomer . The aliphatic region (δ 1.78–1.86, 4H, m; δ 0.76, 6H, t, J = 7.3 Hz) further confirms the diethyl carbinol moiety with integration ratios that exclude the dimethyl analog (2-(4-bromophenyl)propan-2-ol), which would show a singlet for the equivalent methyl groups [1]. This rapid NMR identity test requires only 5–10 mg of material and 5 minutes of spectrometer time.

Chemoselective Elaboration in Multi-Halogenated Sequences

In synthetic sequences where a substrate contains multiple halogen substituents (e.g., a chloro-pyridine ring alongside the bromophenyl moiety), the aryl-Br bond in 3-(4-bromophenyl)pentan-3-ol can be selectively activated for cross-coupling while leaving aryl-Cl bonds intact [1]. This chemoselectivity window (ΔBDE ≈ 63 kJ/mol between C–Br and C–Cl) enables sequential functionalization strategies that are inaccessible when using a uniform halogenation pattern, making the bromo intermediate uniquely positioned for convergent synthesis of heteroaromatic drug candidates .

Application
Selection Property
Validation Focus
Kinase inhibitor diversification
C–Br reactivity for Suzuki coupling
Mild-condition coupling efficiency
Chromatographic method development
Moderate lipophilicity and Br MS signature
Reversed-phase retention and MS-triggered fractionation
QC batch release testing
Diagnostic para-substitution NMR pattern
Rapid ¹H-NMR regioisomeric confirmation
Chemoselective multi-halogen synthesis
Orthogonal C–Br reactivity for multi-halogen sequences
Sequential diversification without protecting groups
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